molecular formula C4H9BrZn B1599981 Tert-butylzinc bromide CAS No. 7565-59-5

Tert-butylzinc bromide

Cat. No. B1599981
CAS RN: 7565-59-5
M. Wt: 202.4 g/mol
InChI Key: HGPHQCSSTFBAML-UHFFFAOYSA-M
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Description

Tert-butylzinc bromide (TBZB) is a highly versatile organoboron compound that has been used in a variety of organic synthesis and laboratory experiments. TBZB is a colorless liquid that can be easily synthesized from tert-butyl alcohol and zinc bromide. TBZB is a useful reagent in organic synthesis due to its high reactivity and its ability to form strong bonds with other molecules. TBZB has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of the mechanism of action of drugs, and the synthesis of biomolecules. TBZB has also been used in biochemical and physiological experiments, as well as in laboratory experiments to study the effects of various compounds on living organisms.

Scientific Research Applications

Synthesis of Nanoparticles

Tert-butylzinc hydroxide, derived from tert-butylzinc bromide, is an efficient precursor for the synthesis of zinc oxide (ZnO) nanoparticles. It decomposes smoothly at about 120 °C into ZnO nanoparticles, making it an ideal single-source precursor for this purpose (Bury et al., 2011).

Voltammetric Analysis in Food Samples

A study explored the electrochemical behavior of tert-butylhydroxyanisole, a derivative of tert-butylzinc bromide, using a voltammetric platform. This method was applied for analyzing antioxidants like tert-butylhydroxyanisole in food samples such as edible oil and chili sauce (Shamsadin-Azad et al., 2019).

Cross-Coupling Reactions in Organic Synthesis

Tert-butyl-substituted ligands have been used in palladium-catalyzed Suzuki, Sonogashira, and Heck couplings of aryl bromides. These reactions occur efficiently under mild conditions in aqueous solvents, offering an advanced methodology in organic synthesis (DeVasher et al., 2004).

Molecular Dynamics in Electrochemical Reduction

Molecular dynamics simulations have been conducted on the electrochemical reduction of tert-butyl bromide molecules. This research provides insights into the reaction mechanisms and rate constants in different conditions, contributing to the understanding of electrochemical processes (Ignaczak & Schmickler, 2010).

Catalyst Development for Negishi Cross-Coupling

Research on the system combining the tetraphosphine and palladium salts has shown it to be highly active for the cross-coupling of aryl bromides with alkyl- or arylzinc derivatives. This has implications for the development of efficient catalysts for synthetic chemistry (Kondolff et al., 2006).

properties

IUPAC Name

bromozinc(1+);2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.BrH.Zn/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPHQCSSTFBAML-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C-](C)C.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butylzinc bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
18
Citations
MV Hanson - 1996 - search.proquest.com
… The proton-decoupled "C NMR ofthe resulting tert-butylzinc bromide revealed a strong singlet at ð 323, and a weak singlet at ð 21.7. This ability to generate an alkylzinc bromide without …
Number of citations: 2 search.proquest.com
RD Rieke, MV Hanson, JD Brown… - The Journal of Organic …, 1996 - ACS Publications
… The 13 C NMR of the resulting tert-butylzinc bromide revealed a strong singlet at δ 32.3 and a weak singlet at δ 21.7. This ability to generate an alkylzinc bromide without an observable …
Number of citations: 97 pubs.acs.org
KP Chiev, S Roland, P Mangeney - Tetrahedron: Asymmetry, 2002 - Elsevier
… Indeed, the addition of tert-butylzinc bromide in THF led to the exclusive formation of 2a/2a′ (entry 3). Nevertheless, the best diastereoselectivity, in THF, was obtained with tert-BuMgCl …
Number of citations: 45 www.sciencedirect.com
F Chemla, F Dulong, F Ferreira, MP Nuellen… - …, 2011 - thieme-connect.com
… Indeed, addition of sec-butyl- and tert-butylzinc bromide-lithium bromide (2 equiv) led in 41% yield to 5af and 5ag, respectively. …
Number of citations: 28 www.thieme-connect.com
J Esquivias, R Gómez Arrayás… - Angewandte …, 2007 - Wiley Online Library
The direct addition of organometallic reagents to imines is a very convergent route to α-branched primary and secondary amines.[1] Consequently, a number of synthetically useful …
Number of citations: 37 onlinelibrary.wiley.com
M Česnek, P Jansa, M Šmídková… - …, 2015 - Wiley Online Library
… (1-adamantylzinc bromide or tert-butylzinc bromide) with … not isolated from the reaction with tert-butylzinc bromide. Product 9 i … bromide and tert-butylzinc bromide were carried out with …
F Sarabia, F Martin-Galvez, S Chammaa… - The Journal of …, 2010 - ACS Publications
… converted into amide 36 (12.4 mg, 67%) according to the procedure described above for 56 with Pd(dpephos)Cl 2 (3.0 mg, 0.004 mmol, 0.1 equiv) as catalyst and tert-butylzinc bromide (…
Number of citations: 38 pubs.acs.org
A Pitchaiah, IT Hwang, JS Hwang, H Kim, KI Lee - Synthesis, 2012 - thieme-connect.com
… Even though the use of tert-butylzinc bromide was unsuccessful, the primary and secondary alkylzinc halides consistently gave superior results. On the other hand, when Grignard …
Number of citations: 8 www.thieme-connect.com
X Wang, AM Kauppi, R Olsson… - European Journal of …, 2003 - Wiley Online Library
… The tertiary alkylzinc nucleophile tert-butylzinc bromide similarly afforded a high isomeric ratio of 98% of the desired 4-substituted dihydropyridine 2, and only 2% of the 2-isomer 3 was …
D Andrei, SF Wnuk - The Journal of organic chemistry, 2006 - ACS Publications
The 1-fluoro-1-haloalkenes undergo Pd-catalyzed Negishi cross-couplings with primary alkylzinc bromides to give multisubstituted fluoroalkenes. The alkylation was trans-selective …
Number of citations: 64 pubs.acs.org

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